molecular formula C10H4BrFN2S B8536703 8-Bromo-5-fluoro-3-isothiocyanatoisoquinoline

8-Bromo-5-fluoro-3-isothiocyanatoisoquinoline

Cat. No. B8536703
M. Wt: 283.12 g/mol
InChI Key: RPEZFDRTSJYYIS-UHFFFAOYSA-N
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Patent
US08309577B2

Procedure details

To a mixture of 8-bromo-5-fluoroisoquinolin-3-amine (0.30 g, 1.245 mmol) and dichloromethane (5 mL) was added 1,1′-thiocarbonyldipyridin-2(1H)-one (0.318 g, 1.369 mmol). The resulting mixture was stirred at rt for 3 hours. The product was directly purified on a 40 g Thompson silica cartridge (3% to 100% EtOAc in Hexanes, 1200 mL). The desired product was obtained as a off-white solid (0.23 g, 0.812 mmol, 65.3% yield). LC/MS (2.098 min, MH+: 284.93). 1H NMR (400 MHz, DMSO-d6) δ ppm 9.38 (1H, s), 8.04 (1H, dd, J=8.31, 4.78 Hz), 7.96 (1H, s), 7.67 (1H, dd, J=9.82, 8.31 Hz). 19F NMR (376 MHz, DMSO-d6) δ ppm −122.13 (1F, s).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.318 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:13])=[C:6]2[C:11]=1[CH:10]=[N:9][C:8]([NH2:12])=[CH:7]2.[C:14](N1C=CC=CC1=O)(N1C=CC=CC1=O)=[S:15]>ClCCl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:13])=[C:6]2[C:11]=1[CH:10]=[N:9][C:8]([N:12]=[C:14]=[S:15])=[CH:7]2

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
BrC=1C=CC(=C2C=C(N=CC12)N)F
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.318 g
Type
reactant
Smiles
C(=S)(N1C(C=CC=C1)=O)N1C(C=CC=C1)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at rt for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was directly purified on a 40 g Thompson silica cartridge (3% to 100% EtOAc in Hexanes, 1200 mL)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=CC(=C2C=C(N=CC12)N=C=S)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.812 mmol
AMOUNT: MASS 0.23 g
YIELD: PERCENTYIELD 65.3%
YIELD: CALCULATEDPERCENTYIELD 65.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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